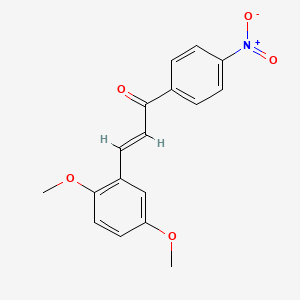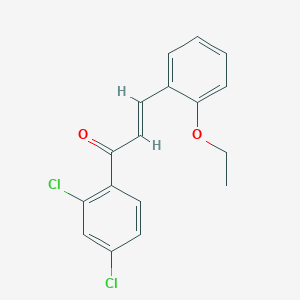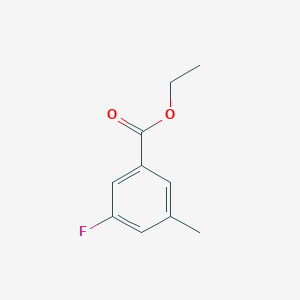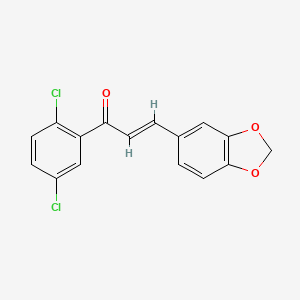
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 2,5-dichloro-N-methylfuran-2-yl prop-2-en-1-one, is a synthetic organic compound that has recently become the subject of intense scientific research due to its potential applications in a variety of fields. This compound is composed of two chlorine atoms, one methylfuran-2-yl group, and one prop-2-en-1-one group. It has a molecular weight of 254.12 g/mol and a melting point of 158-160 °C.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one has recently been studied for its potential applications in a variety of scientific fields. It has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrroles and indoles. Additionally, it has been used as a starting material for the synthesis of novel antifungal agents. It has also been investigated for its potential use as a corrosion inhibitor in metal-containing systems.
Mecanismo De Acción
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is not yet fully understood. However, it is believed that the chlorine atoms present in the molecule interact with the metal ions in the system, forming a protective layer on the surface of the metal. This layer is thought to prevent the metal from corroding.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one are not yet fully understood. However, it has been shown to have antifungal activity against certain species of fungi. Additionally, it has been found to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one in laboratory experiments is that it is relatively easy to synthesize. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
Given the potential applications of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one, there are many possible future directions for research. These include further investigation into the compound’s antifungal and antibacterial activities, as well as its potential use as a corrosion inhibitor. Additionally, further research could be carried out to investigate the compound’s potential use as a building block for the synthesis of novel heterocyclic compounds. Finally, further research could be carried out to investigate the compound’s potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one-N-methylfuran-2-yl prop-2-en-1-one is typically carried out via a two-step process. First, the starting material, (2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-onephenyl prop-2-en-1-one, is reacted with methylfuran-2-yl bromide in the presence of a base to form the desired product. The reaction is typically carried out in an inert atmosphere at room temperature. The second step involves the purification of the crude product via column chromatography.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-9-2-4-11(18-9)5-7-14(17)12-8-10(15)3-6-13(12)16/h2-8H,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYUMDLHSMJQDV-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)












